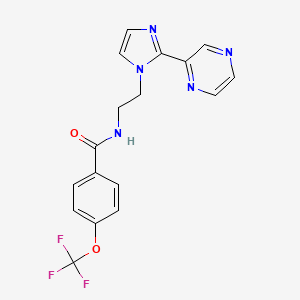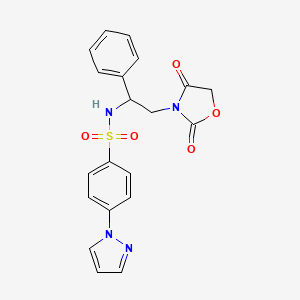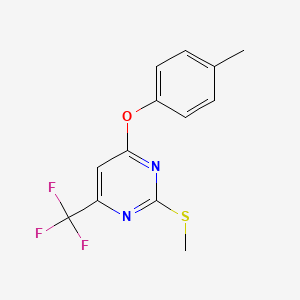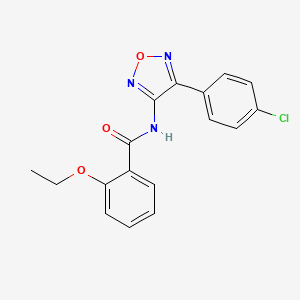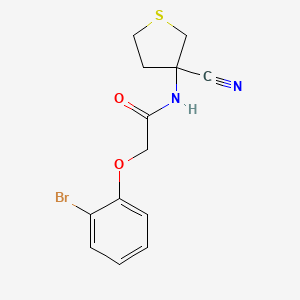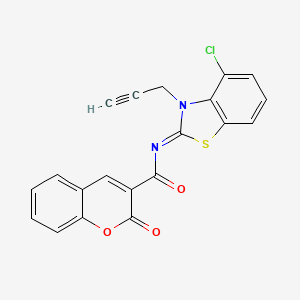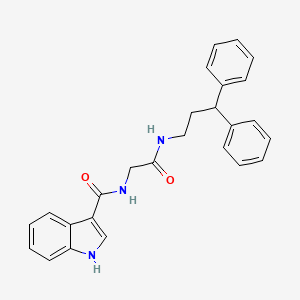
N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol . This compound is used as an intermediate in the synthesis of Lercanidipine, a medication used to treat high blood pressure .
Chemical Reactions Analysis
The chemical reactions involving related compounds are not clearly described in the sources I found .
Physical And Chemical Properties Analysis
The related compound, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, has a boiling point of 145°C/0.2mmHg, a predicted density of 1.025±0.06 g/cm3, and a predicted pKa of 14.90±0.29 .
科学的研究の応用
Synthetic Routes and Derivatives
A Convenient Synthetic Route to Indole Derivatives
The development of efficient synthetic routes for indole derivatives, including those with complex substituent patterns, is crucial for exploring their potential applications in various scientific fields. Couture et al. (1993) demonstrated base-induced intramolecular cyclization for preparing a series of 2-diphenylphosphinoyl-3-hydroxy, amino, and alkyl indole derivatives, showcasing the versatility of indole chemistry (Couture, Deniau, Gimbert, & Grandclaudon, 1993).
Polymer Science and Material Chemistry
Rigid-Rod Polyamides and Polyimides from Indole Derivatives
The synthesis and characterization of rigid-rod polyamides and polyimides derived from indole derivatives reveal their potential applications in creating materials with exceptional thermal stability and specific optical properties. Spiliopoulos, Mikroyannidis, & Tsivgoulis (1998) highlighted the synthesis of polymers from indole-based monomers, demonstrating their amorphous nature and excellent thermooxidative stability, with potential applications in high-performance materials (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Medicinal Chemistry and Drug Design
Biologically Potent Diorganosilicon(IV) Complexes of Indole-2,3-Dione Derivatives
Singh & Nagpal (2005) synthesized novel eco-friendly fungicides and bactericides from indole-2,3-dione derivatives, indicating the significant pharmacodynamic potential of indole derivatives in developing new therapeutic agents with comparable antimicrobial activity and lower toxicity than traditional compounds (Singh & Nagpal, 2005).
Design and Synthesis of EGFR Inhibitors
Indole derivatives, specifically N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, have been explored for their potential as EGFR inhibitors and anticancer agents. Lan et al. (2017) designed and synthesized a series of these derivatives, demonstrating their potent anticancer activities and potential for further exploration as therapeutic agents (Lan, Xinshan, Jiaofeng, et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(3,3-diphenylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-25(18-29-26(31)23-17-28-24-14-8-7-13-22(23)24)27-16-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,17,21,28H,15-16,18H2,(H,27,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHWGECVNVWZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CNC(=O)C2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

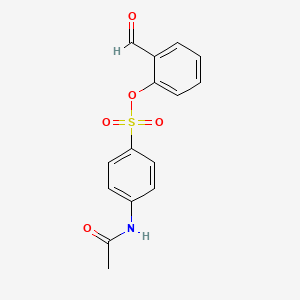
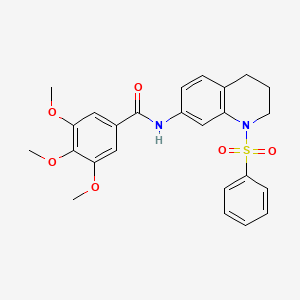
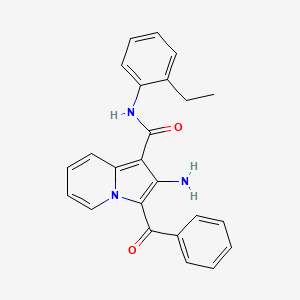
![1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2746638.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2746641.png)
